Cas no 1147343-55-2 (tert-butyl 4-2-(4-bromophenoxy)acetylpiperazine-1-carboxylate)

Tert-butyl 4-[2-(4-bromophenoxy)acetyl]piperazine-1-carboxylate is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its key structural features include a piperazine core functionalized with a 4-bromophenoxyacetyl group and a tert-butoxycarbonyl (Boc) protecting group, which enhances stability and facilitates selective deprotection during multi-step syntheses. The bromophenoxy moiety offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The Boc group ensures compatibility with acid-sensitive transformations. This compound is valued for its high purity, well-defined reactivity, and utility in constructing complex heterocyclic frameworks, making it a reliable choice for medicinal chemistry and drug discovery research.
tert-butyl 4-2-(4-bromophenoxy)acetylpiperazine-1-carboxylate structure
1147343-55-2 structure
商品名:tert-butyl 4-2-(4-bromophenoxy)acetylpiperazine-1-carboxylate
CAS番号:1147343-55-2
MF:C17H23BrN2O4
メガワット:399.279524087906
MDL:MFCD13259475
CID:5619211
PubChem ID:31351984

tert-butyl 4-2-(4-bromophenoxy)acetylpiperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • Tert-butyl 4-(2-(4-bromophenoxy)acetyl)piperazine-1-carboxylate
    • EN300-28303177
    • AKOS033785684
    • 1147343-55-2
    • tert-butyl 4-[2-(4-bromophenoxy)acetyl]piperazine-1-carboxylate
    • Z217682066
    • CS-0293480
    • 1-Piperazinecarboxylic acid, 4-[2-(4-bromophenoxy)acetyl]-, 1,1-dimethylethyl ester
    • tert-butyl 4-2-(4-bromophenoxy)acetylpiperazine-1-carboxylate
    • MDL: MFCD13259475
    • インチ: 1S/C17H23BrN2O4/c1-17(2,3)24-16(22)20-10-8-19(9-11-20)15(21)12-23-14-6-4-13(18)5-7-14/h4-7H,8-12H2,1-3H3
    • InChIKey: DOCIQCPLGHAUGF-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1)OCC(N1CCN(C(=O)OC(C)(C)C)CC1)=O

計算された属性

  • せいみつぶんしりょう: 398.08412g/mol
  • どういたいしつりょう: 398.08412g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 436
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 59.1Ų

じっけんとくせい

  • 密度みつど: 1.369±0.06 g/cm3(Predicted)
  • ふってん: 518.7±50.0 °C(Predicted)
  • 酸性度係数(pKa): -0.39±0.70(Predicted)

tert-butyl 4-2-(4-bromophenoxy)acetylpiperazine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28303177-0.5g
tert-butyl 4-[2-(4-bromophenoxy)acetyl]piperazine-1-carboxylate
1147343-55-2 95.0%
0.5g
$397.0 2025-03-19
Enamine
EN300-28303177-2.5g
tert-butyl 4-[2-(4-bromophenoxy)acetyl]piperazine-1-carboxylate
1147343-55-2 95.0%
2.5g
$810.0 2025-03-19
Enamine
EN300-28303177-0.05g
tert-butyl 4-[2-(4-bromophenoxy)acetyl]piperazine-1-carboxylate
1147343-55-2 95.0%
0.05g
$348.0 2025-03-19
Enamine
EN300-28303177-10g
tert-butyl 4-[2-(4-bromophenoxy)acetyl]piperazine-1-carboxylate
1147343-55-2 90%
10g
$1778.0 2023-09-07
Enamine
EN300-28303177-5g
tert-butyl 4-[2-(4-bromophenoxy)acetyl]piperazine-1-carboxylate
1147343-55-2 90%
5g
$1199.0 2023-09-07
1PlusChem
1P01V2U0-5g
tert-Butyl 4-(2-(4-bromophenoxy)acetyl)piperazine-1-carboxylate
1147343-55-2 90%
5g
$1544.00 2023-12-26
1PlusChem
1P01V2U0-1g
tert-Butyl 4-(2-(4-bromophenoxy)acetyl)piperazine-1-carboxylate
1147343-55-2 90%
1g
$574.00 2023-12-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1364150-250mg
Tert-butyl 4-(2-(4-bromophenoxy)acetyl)piperazine-1-carboxylate
1147343-55-2 98%
250mg
¥15542.00 2024-08-09
Enamine
EN300-28303177-1.0g
tert-butyl 4-[2-(4-bromophenoxy)acetyl]piperazine-1-carboxylate
1147343-55-2 95.0%
1.0g
$414.0 2025-03-19
1PlusChem
1P01V2U0-250mg
tert-Butyl 4-(2-(4-bromophenoxy)acetyl)piperazine-1-carboxylate
1147343-55-2 90%
250mg
$533.00 2023-12-26

tert-butyl 4-2-(4-bromophenoxy)acetylpiperazine-1-carboxylate 関連文献

tert-butyl 4-2-(4-bromophenoxy)acetylpiperazine-1-carboxylateに関する追加情報

Introduction to Tert-butyl 4-2-(4-bromophenoxy)acetylpiperazine-1-carboxylate (CAS No. 1147343-55-2)

Tert-butyl 4-2-(4-bromophenoxy)acetylpiperazine-1-carboxylate is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1147343-55-2, represents a novel molecular structure with potential applications in the synthesis of bioactive molecules. The intricate architecture of this compound, featuring a combination of tert-butyl, acetyl, piperazine, and bromophenoxy groups, makes it a subject of interest for researchers exploring new pharmacological pathways.

The< strong>tert-butyl group in the molecular structure contributes to the stability and lipophilicity of the compound, which are critical factors in drug design. This feature enhances the compound's ability to cross biological membranes, making it a promising candidate for oral or transdermal drug delivery systems. Additionally, the presence of the< strong>acetyl moiety can influence the reactivity and metabolic pathways of the molecule, offering a versatile platform for further chemical modifications.

The core structure of Tert-butyl 4-2-(4-bromophenoxy)acetylpiperazine-1-carboxylate incorporates a< strong>piperazine ring, which is a common pharmacophore in many drugs due to its ability to interact with various biological targets. Piperazine derivatives are known for their role in treating conditions such as allergies, parasitic infections, and central nervous system disorders. The< strong>4-bromophenoxy group adds another layer of complexity to the molecule, potentially enhancing its binding affinity to specific receptors or enzymes.

In recent years, there has been growing interest in developing novel compounds that can modulate neurotransmitter systems. The< strong>piperazine-1-carboxylate moiety in this compound suggests potential interactions with serotonin and dopamine receptors, which are crucial for regulating mood, cognition, and movement. Current research in this area is focused on identifying molecules that can selectively target these receptors without causing off-target effects.

The< strong>bromine atom in the< strong>4-bromophenoxy group is particularly noteworthy as it provides a handle for further chemical manipulation through techniques such as cross-coupling reactions. This allows researchers to attach various functional groups or other pharmacophores to the molecule, tailoring its properties for specific therapeutic applications. For instance, attaching polar or charged groups could enhance solubility or target specificity.

The synthesis of Tert-butyl 4-2-(4-bromophenoxy)acetylpiperazine-1-carboxylate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations, are often employed to construct the complex framework of this compound efficiently. The use of high-purity starting materials and rigorous purification techniques ensures that the final product meets the stringent requirements for pharmaceutical applications.

Evaluation of the pharmacological properties of this compound is currently underway in several research laboratories. In vitro studies have demonstrated promising results regarding its interaction with target proteins and enzymes relevant to neurological disorders. The ability of Tert-butyl 4-2-(4-bromophenoxy)acetylpiperazine-1-carboxylate to modulate these targets without significant toxicity makes it an attractive candidate for further development into a therapeutic agent.

The potential applications of this compound extend beyond neurological disorders. Its unique structural features may also make it useful in treating conditions related to neurotransmitter imbalances, such as depression, anxiety, and chronic pain syndromes. Researchers are exploring various derivatives of this molecule to optimize its pharmacological profile and enhance its therapeutic efficacy.

The role of computational chemistry and molecular modeling has been instrumental in understanding the behavior of Tert-butyl 4-2-(4-bromophenoxy)acetylpiperazine-1-carboxylate. By simulating its interactions with biological targets at the atomic level, scientists can predict how it will function within living systems and identify areas for improvement. These computational approaches complement experimental studies by providing insights into structural optimization and mechanism-based drug design.

In conclusion, Tert-butyl 4-2-(4-bromophenoxy)acetylpiperazine-1-carboxylate (CAS No. 1147343-55-2) represents a significant advancement in pharmaceutical chemistry due to its complex structure and potential therapeutic applications. The combination of lipophilic tert-butyl groups, reactive acetyl moieties, CNS-active piperazine rings, and versatile bromophenoxy substituents makes this compound a valuable tool for drug discovery efforts aimed at treating neurological and other disorders associated with neurotransmitter dysregulation.

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